Ethyl 4-hydroxy-2-nitrobenzoate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 4-hydroxy-2-nitrobenzoate and related compounds involves several chemical reactions, highlighting the influence of nitro groups on reactivity and the conditions optimizing yield. For example, Iskander et al. (1966) examined the alkaline hydrolysis rates of ethyl nitrobenzoates, finding significant variations based on the position of the nitro group and the presence of methoxyl groups due to steric or mesomeric interactions (Iskander, Tewfik, & Wasif, 1966). Additionally, the work by Fu Rong-geng (2012) showcased the synthesis of Ethyl 4-nitrobenzoate, a related compound, catalyzed by TiO_2/Fe~(3+), optimizing conditions to achieve a high yield, which demonstrates the complex interplay between catalysts and reaction conditions in synthesizing nitrobenzoate esters (Fu Rong-geng, 2012).
Molecular Structure Analysis
The molecular structure of ethyl 4-hydroxy-2-nitrobenzoate and its derivatives has been elucidated through various techniques, including crystallography. For instance, Yeong et al. (2018) studied the crystal structures of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, revealing insights into hydrogen bonding and crystal packing, which are crucial for understanding the molecular structure of ethyl 4-hydroxy-2-nitrobenzoate derivatives (Yeong, Chia, Quah, & Tan, 2018).
Chemical Reactions and Properties
Ethyl 4-hydroxy-2-nitrobenzoate undergoes various chemical reactions, indicative of its reactive nature. The study by Pandey et al. (2014) on (2S,4R)-4-Hydroxyproline(4-nitrobenzoate) provides insight into stereoelectronic effects and the correlation between torsion angle and bond length, highlighting the complex chemistry of nitrobenzoate derivatives (Pandey, Yap, & Zondlo, 2014).
Physical Properties Analysis
The physical properties of ethyl 4-hydroxy-2-nitrobenzoate, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. The research on benzyl 2,6-dihydroxy-3-nitrobenzoate by Sonar et al. (2007) reveals the impact of intra- and intermolecular hydrogen bonds on the crystal structure, which is relevant for understanding the physical properties of ethyl 4-hydroxy-2-nitrobenzoate (Sonar, Venkatraj, Parkin, & Crooks, 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and interaction with light, are crucial for the application and handling of ethyl 4-hydroxy-2-nitrobenzoate. Studies, such as the one by Thalluri et al. (2014), on ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, demonstrate the compound's reactivity and potential for synthesizing related chemical structures, providing a basis for understanding the chemical behavior of ethyl 4-hydroxy-2-nitrobenzoate (Thalluri, Manne, Dev, & Mandal, 2014).
Scientific Research Applications
Nonlinear Optical Properties : A related compound, ethyl 2[(2E)2(4hydroxy-3methoxybenzylidene) hydrazino]5nitrobenzoate, shows promise in third-order nonlinear optical properties. This suggests potential applications in optical technologies (Vijayakumar et al., 2011).
Alkaline Hydrolysis : The presence of a nitro-group in the 4-position of ethyl benzoates, like ethyl 4-hydroxy-2-nitrobenzoate, significantly increases the rate of alkaline hydrolysis. This chemical reaction behavior is crucial in understanding and utilizing these compounds in various chemical processes (Iskander et al., 1966).
Crystal Structure Analysis : The crystal structure of similar compounds, such as ethyl 4-butylamino-3-nitrobenzoate, has been analyzed, revealing significant insights into intermolecular interactions. These findings are important for the development of new materials and pharmaceuticals (Narendra Babu et al., 2009).
Esterification Catalysis : Studies have shown that hydrogen peroxide and TiO2/Fe3+ can effectively catalyze the synthesis of ethyl 4-nitrobenzoate, a related compound. Such catalysts are crucial in industrial chemical synthesis, demonstrating high yields and efficient reaction conditions (Han Ya-rong, 2009), (Fu Rong-geng, 2012).
Potential Anticonvulsant Agents : Alkyl esters of similar compounds, such as 4-amino-2-sulfamoylbenzoic acid, have shown potential as anticonvulsant agents, indicating a possible pharmaceutical application (Hamor & Janfaza, 1963).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-hydroxy-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-9(12)7-4-3-6(11)5-8(7)10(13)14/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUFFYRUAHAHQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356546 | |
Record name | ethyl 4-hydroxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-2-nitrobenzoate | |
CAS RN |
104356-27-6 | |
Record name | ethyl 4-hydroxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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